![molecular formula C10H17N3 B11767825 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Uniqueness
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine is unique due to its specific imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine (CAS No. 1540951-17-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H17N3
- Molecular Weight : 179.26 g/mol
- Chemical Structure : The compound features a tetrahydroimidazo[1,2-a]pyridine moiety, which is critical for its biological activity.
Property | Value |
---|---|
CAS Number | 1540951-17-4 |
Molecular Formula | C10H17N3 |
Molecular Weight | 179.26 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on certain enzymes and receptors.
Inhibition of Enzymes
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant inhibition of glutaminyl cyclases (PgQC), which are implicated in various pathological conditions. The structure of the tetrahydroimidazo core facilitates binding to the active site of these enzymes, enhancing inhibitory potency .
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Antimicrobial Activity : Its derivatives have been evaluated for effectiveness against oral pathogens such as Porphyromonas gingivalis and Prevotella intermedia.
- Cancer Treatment : The imidazo[1,2-a]pyridine scaffold has been linked to anticancer properties through inhibition of specific kinases involved in tumor progression .
- Neurological Disorders : Some studies suggest potential applications in treating neurodegenerative diseases due to modulation of neurotransmitter systems.
Case Study 1: Inhibition of Glutaminyl Cyclases
A study published in MDPI highlighted the SAR of tetrahydroimidazo derivatives where modifications at the N5 position significantly improved enzyme inhibition. For instance, introducing a benzyl group enhanced activity by a factor of 60 compared to acyclic derivatives .
Case Study 2: Anticancer Activity
In another investigation, compounds based on the imidazo[1,2-a]pyridine framework were tested against various cancer cell lines. Results demonstrated that certain substitutions on the tetrahydroimidazo core led to increased cytotoxicity against breast and prostate cancer cells, suggesting a viable pathway for drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors have been identified as influential:
- Substituents at N5 Position : Alkyl and aryl groups enhance binding affinity and selectivity towards target enzymes.
- Conformational Rigidity : The tetrahydro structure provides necessary conformational constraints that favor interactions with biological targets.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Benzyl Group at N5 | Increased activity by 60-fold |
Acyl Substituents | Enhanced binding and reduced electrostatic repulsion |
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H17N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h8H,1-7,11H2 |
InChI Key |
QGPDGIWTBPCRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.